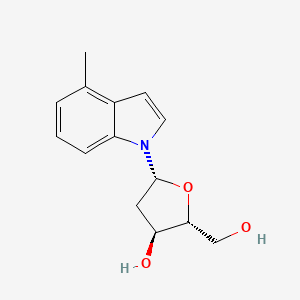

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is a synthetic nucleoside analogue It is structurally characterized by the presence of a deoxyribose sugar moiety attached to a methylindole base

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Protection of the Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using silylating agents to prevent unwanted reactions.

Glycosylation: The protected ribose is then glycosylated with the indole derivative under acidic conditions to form the nucleoside.

Deprotection: The final step involves the removal of the protecting groups to yield the desired nucleoside.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the indole ring or the ribose moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ribose hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives .

科学的研究の応用

Molecular Biology Applications

Nucleotide Analog Studies

This compound serves as a nucleotide analog, which is crucial for studying DNA and RNA polymerization mechanisms. Research indicates that non-natural nucleotides can be used to probe the fidelity and efficiency of DNA polymerases. For instance, studies have shown that modified nucleotides can be incorporated into DNA strands, allowing scientists to investigate the structural and functional aspects of nucleic acids under various conditions .

Base Pairing Properties

The base pairing properties of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole have been explored to understand its interactions with natural bases. Such studies help elucidate the thermodynamic and kinetic parameters governing DNA duplex stability and formation, which are vital for applications in gene therapy and molecular diagnostics .

Drug Development

Antiviral Research

The compound has potential applications in antiviral drug development. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. For example, research has indicated that modified ribonucleosides can inhibit viral polymerases, making them promising candidates for antiviral therapies .

Cancer Therapeutics

1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole has also been investigated for its anticancer properties. By modifying nucleobases within nucleosides, researchers aim to create compounds that selectively target cancer cells while minimizing effects on normal cells. This specificity is crucial for developing effective chemotherapeutic agents .

Synthetic Chemistry

Synthesis of Modified Nucleosides

The synthesis of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole involves several chemical reactions that can be adapted for producing other modified nucleosides. This versatility makes it a valuable building block in synthetic organic chemistry, particularly in creating libraries of nucleoside analogs for drug screening .

Foldamer Research

In synthetic chemistry, this compound is utilized in foldamer research, where it serves as a model for designing artificial nucleic acid structures. Foldamers are synthetic oligomers that mimic the properties of natural nucleic acids and can be used in various applications, including nanotechnology and molecular recognition .

Case Studies

作用機序

The mechanism of action of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA and RNA synthesis, making it a potential therapeutic agent for conditions involving rapid cell proliferation, such as cancer .

類似化合物との比較

Similar Compounds

1-(2-Deoxy-b-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene: This compound is another nucleoside analogue with similar structural features but different substituents on the aromatic ring.

1-(2-Deoxy-b-D-ribofuranosyl)imidazole: This analogue contains an imidazole ring instead of an indole ring.

Uniqueness

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylindole base differentiates it from other nucleoside analogues, potentially offering unique interactions with biological targets .

生物活性

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is notable for its structural similarity to natural nucleosides, which allows it to interact with various biological systems, including DNA and RNA synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as a base analog in nucleic acids. Its incorporation into DNA or RNA can disrupt normal base pairing and affect nucleic acid stability and function. The following mechanisms have been identified:

- Base Pairing Properties : The compound exhibits unique base pairing properties compared to natural nucleobases, which can lead to altered melting temperatures (Tm) in DNA duplexes. This characteristic is crucial for applications in molecular biology, such as PCR and sequencing .

- Inhibition of Viral Replication : Preliminary studies suggest that this compound may inhibit viral replication by interfering with the polymerase activity of viruses, similar to other nucleoside analogs .

Antiviral Activity

Research has indicated that this compound has significant antiviral properties. For instance, it has been evaluated for its efficacy against respiratory viruses. In vitro studies have demonstrated that this compound can inhibit the replication of certain viruses by mimicking natural nucleotides .

Anticancer Potential

The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for anticancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting their DNA replication processes .

Case Studies

特性

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXZVEGQPNGWDG-BFHYXJOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CN(C2=CC=C1)[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。